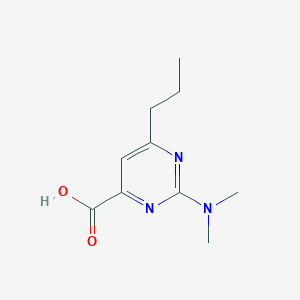
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)-: is a chemical compound with the molecular formula C20H19Cl2N5S and a molecular weight of 432.369 g/mol . This compound is known for its use in various industrial applications, particularly as a dye in the textile industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves the reaction of 5,6-dichloro-2-benzothiazolyl diazonium salt with butyl-4-aminophenylpropanenitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or water and is carried out at a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various azo dyes. Its unique structure allows for the formation of stable and vibrant dyes used in different applications .
Biology: In biological research, it is used as a staining agent for various biological specimens. Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: Although not widely used in medicine, its derivatives are being explored for potential therapeutic applications, particularly in the development of antimicrobial agents .
Industry: The primary industrial application of this compound is as a dye in the textile industry. It is used to dye synthetic fibers, providing vibrant and long-lasting colors .
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- involves its ability to form stable azo bonds. These bonds allow the compound to interact with various substrates, leading to the formation of colored complexes. The molecular targets include cellular components such as proteins and nucleic acids, where the compound binds and exerts its staining effect .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]-: (DAPEP)
Propanenitrile, 3-[ethyl[3-methyl-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-: (Disperse Red 179)
Comparison: Compared to similar compounds, Propanenitrile, 3-(butyl(4-((5,6-dichloro-2-benzothiazolyl)azo)phenyl)amino)- is unique due to its butyl group, which enhances its solubility and binding affinity. This makes it more effective as a dye and staining agent .
Propriétés
Numéro CAS |
61852-41-3 |
|---|---|
Formule moléculaire |
C20H19Cl2N5S |
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
3-[N-butyl-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C20H19Cl2N5S/c1-2-3-10-27(11-4-9-23)15-7-5-14(6-8-15)25-26-20-24-18-12-16(21)17(22)13-19(18)28-20/h5-8,12-13H,2-4,10-11H2,1H3 |
Clé InChI |
YRHWNRQCJVPPIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)










![3-[(4-Tert-butylbenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13939351.png)

